molecular formula C12H17N3O2 B11873816 Methyl 2-(1,4-diazepan-1-yl)nicotinate

Methyl 2-(1,4-diazepan-1-yl)nicotinate

Cat. No.: B11873816
M. Wt: 235.28 g/mol
InChI Key: ZFKVVKAWZNZQJL-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-diazepan-1-yl)nicotinate: is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a diazepane ring attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,4-diazepan-1-yl)nicotinate typically involves the reaction of nicotinic acid or its derivatives with 1,4-diazepane. One common method includes the esterification of nicotinic acid with methanol to form methyl nicotinate, followed by the nucleophilic substitution reaction with 1,4-diazepane under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,4-diazepan-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives, potentially altering its pharmacological properties.

    Substitution: The diazepane ring or the nicotinate moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1,4-diazepan-1-yl)nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological systems and potential as a biochemical tool.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)nicotinate involves its interaction with specific molecular targets. The diazepane ring may interact with receptors or enzymes, modulating their activity. The nicotinate moiety may contribute to the compound’s overall pharmacological profile by interacting with nicotinic receptors or other cellular components.

Comparison with Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the diazepane ring.

    1,4-Diazepane derivatives: Compounds with similar diazepane rings but different substituents.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-(1,4-diazepan-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)10-4-2-6-14-11(10)15-8-3-5-13-7-9-15/h2,4,6,13H,3,5,7-9H2,1H3

InChI Key

ZFKVVKAWZNZQJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCCNCC2

Origin of Product

United States

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